molecular formula C14H15ClFN3O2 B2640900 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chloro-6-fluorobenzamide CAS No. 2034568-16-4

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chloro-6-fluorobenzamide

Cat. No. B2640900
CAS RN: 2034568-16-4
M. Wt: 311.74
InChI Key: RYOWULVAWHVYKS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthetic Methodologies : Research has focused on developing synthetic routes for imidazole-containing compounds due to their significance in pharmaceuticals and materials science. For example, Huang Jin-qing (2009) explored the synthesis of a structurally related compound, emphasizing the optimization of reaction conditions to improve yields (Huang Jin-qing, 2009).
  • Chemical Transformations : Studies like those by W. Soudijn et al. (1978) delve into the modification of carboxylic acids to amides, highlighting methodologies that could be applicable to the modification or derivatization of similar compounds (W. Soudijn, I. Wijngaarden, A. Knaeps, 1978).

Pharmacological Applications

  • Cardiac Electrophysiological Activity : Research by T. K. Morgan et al. (1990) on N-substituted imidazolylbenzamides indicates the potential of imidazole derivatives in modulating cardiac electrophysiological properties, suggesting avenues for therapeutic applications (T. K. Morgan et al., 1990).
  • Antiprotozoal Activity : Compounds with imidazole and benzimidazole frameworks have been studied for their antiprotozoal activity, offering insights into the potential use of these derivatives in treating infections caused by protozoan parasites, as demonstrated by J. Pérez‐Villanueva et al. (2013) (J. Pérez‐Villanueva et al., 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Research on imidazoline derivatives, such as the work by Ke-gui Zhang et al. (2015), investigates their effectiveness as corrosion inhibitors, which could inform the development of similar applications for imidazole-containing compounds (Ke-gui Zhang et al., 2015).

Analytical and Diagnostic Applications

  • Radiolabelling for Imaging : Studies on the development of radiolabelled compounds for imaging, such as [11C]L-159,884 by T. Hamill et al. (1996), suggest the use of imidazole derivatives in diagnostic imaging, providing a non-invasive means to study biological processes in vivo (T. Hamill et al., 1996).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are commercially available drugs with well-studied safety profiles, while others may be experimental compounds with less well-known safety and hazard information .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel therapeutics .

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOWULVAWHVYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-chloro-6-fluorobenzamide

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